molecular formula C14H21IO3 B6201612 ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694734-55-7

ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Katalognummer B6201612
CAS-Nummer: 2694734-55-7
Molekulargewicht: 364.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (ECPC) is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. ECPC has a unique chemical structure, containing a cyclic ether, a cyclopentyl group, and an iodomethyl group. It is a white crystalline solid at room temperature and is soluble in polar organic solvents. ECPC has been studied for its potential use in the development of new drugs and biocatalysts, as well as its potential applications in the fields of medicine and biochemistry.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential applications in the fields of medicine and biochemistry. In particular, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential use in the development of new drugs and biocatalysts. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to be a powerful inhibitor of the enzyme, cytochrome P450, which is involved in the metabolism of many drugs. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has also been studied for its potential use in the development of new drugs for the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential use in the development of new biocatalysts, as it has been found to be a powerful inhibitor of the enzyme, cytochrome P450.

Wirkmechanismus

The mechanism of action of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is not fully understood, however, it has been proposed that ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate inhibits the enzyme, cytochrome P450, which is involved in the metabolism of many drugs. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to bind to the active site of cytochrome P450, thus inhibiting its activity. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to inhibit the growth of certain types of cancer cells, suggesting that it may have an anti-cancer effect.
Biochemical and Physiological Effects
ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential biochemical and physiological effects. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to inhibit the enzyme, cytochrome P450, which is involved in the metabolism of many drugs. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to inhibit the growth of certain types of cancer cells, suggesting that it may have an anti-cancer effect. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has also been found to have anti-inflammatory and anti-oxidant effects, suggesting that it may be useful in the treatment of certain inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments include its low toxicity, its water solubility, and its ability to inhibit the enzyme, cytochrome P450. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to have anti-inflammatory and anti-oxidant effects, suggesting that it may be useful in the treatment of certain inflammatory disorders. The main limitation of using ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments is its lack of specificity, as it has been found to inhibit other enzymes in addition to cytochrome P450.

Zukünftige Richtungen

There are a number of potential future directions for the use of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate. One potential direction is the development of new drugs that utilize ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate as an active ingredient. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate could be used to develop new biocatalysts for the production of pharmaceuticals and other compounds. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate could be used to develop new treatments for cancer, as it has been found to inhibit the growth of certain types of cancer cells. Finally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate could be used to develop new treatments for inflammatory disorders, as it has been found to have anti-inflammatory and anti-oxidant effects.

Synthesemethoden

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be synthesized through a number of methods. The most common method is the reaction of ethyl 3-cyclopentyl-1-iodo-2-oxabicyclo[2.1.1]hexane-4-carboxylate (ECPI) with sodium iodide in acetone. This reaction produces ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate and sodium acetate. Another method involves the reaction of ethyl 3-cyclopentyl-1-iodo-2-oxabicyclo[2.1.1]hexane-4-carboxylate with sodium borohydride in dichloromethane. This reaction produces ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate and sodium chloride.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the following steps: (1) synthesis of 3-cyclopentyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, (2) conversion of the carboxylic acid to the corresponding acid chloride, (3) reaction of the acid chloride with ethyl alcohol to form the ester, (4) iodination of the methyl group using iodine and a suitable oxidizing agent.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ethylene glycol", "Thionyl chloride", "Ethyl alcohol", "Iodine", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 3-cyclopentyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid by Diels-Alder reaction of cyclopentadiene with maleic anhydride in the presence of ethylene glycol as a solvent and catalyst.", "Step 2: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 3: Reaction of the acid chloride with ethyl alcohol in the presence of a base such as pyridine to form the ester.", "Step 4: Iodination of the methyl group using iodine and a suitable oxidizing agent such as sodium hydroxide to form the final product, 'ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate'." ] }

CAS-Nummer

2694734-55-7

Molekularformel

C14H21IO3

Molekulargewicht

364.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.